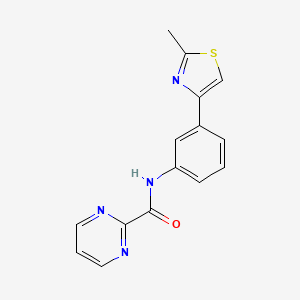

N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-4-2-5-12(8-11)19-15(20)14-16-6-3-7-17-14/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFFNZBFPPOIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Formation of Pyrimidine Ring: The pyrimidine ring is synthesized separately through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-ketoesters.

Final Coupling: The thiazole-phenyl intermediate is then coupled with the pyrimidine ring through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, under basic or acidic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted thiazole or pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide has shown promising anticancer activity across various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported at 12.5 µM and 15.0 µM respectively, indicating potent antiproliferative effects .

- Mechanism of Action : The compound appears to inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival, particularly affecting the apoptosis pathways .

Data Table: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Antifungal Properties

The compound has also been evaluated for its antifungal activity against various fungal pathogens.

Key Findings:

- Fungicidal Activity : Research indicates that derivatives of similar pyrimidine carboxamides exhibit significant fungicidal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. For instance, a related compound displayed an IC50 value of 28.9 mg/L against S. sclerotiorum, outperforming established fungicides .

Data Table: Antifungal Activity of Related Compounds

| Compound | Target Fungi | IC50 (mg/L) |

|---|---|---|

| Compound 5f | Sclerotinia sclerotiorum | 28.9 |

| Compound 5g | Colletotrichum fragariae | 54.8 |

Anti-inflammatory Effects

This compound also exhibits potential anti-inflammatory properties.

Key Findings:

- Reduction of Inflammatory Markers : In vitro studies have shown that treatment with this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Data Table: Effects on Inflammatory Markers

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Studies

-

Tumor Growth Inhibition :

- In vivo experiments using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

-

Safety and Toxicity Assessment :

- Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .

Mecanismo De Acción

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The pyrimidine ring can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects such as inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: This compound has a similar structure but with different substituents on the thiazole and pyrimidine rings.

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound has a pyrazine ring instead of a pyrimidine ring.

Uniqueness

N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Actividad Biológica

N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H12N4OS

- CAS Number : 1251706-34-9

- Molecular Weight : 296.34 g/mol

The compound features a thiazole ring and a pyrimidine ring, which contribute to its unique biological properties. The presence of these rings allows for versatile modifications that can enhance its pharmacological profiles.

This compound exhibits a range of biological activities primarily through enzyme inhibition and receptor binding. It has been studied for its potential as:

- Anticancer Agent : The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. Its mechanism involves targeting specific pathways related to cell proliferation and survival.

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Summary of Research Findings

| Activity Type | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 5.71 µM | |

| Antimicrobial | Various Bacterial Strains | MIC 31.25 µg/mL | |

| COX Inhibition | COX Enzymes | IC50 < 10 µM |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspases, leading to DNA fragmentation. This suggests potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited effective antibacterial activity against multiple strains, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL for Gram-positive bacteria. This highlights its potential utility in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents with low water solubility. This property may influence its bioavailability and efficacy, necessitating further studies on formulation strategies to enhance absorption.

Q & A

Q. Basic

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to detect impurities <0.1% .

- NMR : 1H and 13C spectra confirm regiochemistry; NOESY detects spatial proximity between thiazole and pyrimidine protons .

- X-ray crystallography : Resolve crystal structures to validate binding modes, as done for Ag85C inhibitors .

How can computational tools guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Advanced

Use QSAR models prioritizing polar surface area (PSA <90 Ų) and logD (1–3). Molecular dynamics simulations predict BBB permeability by calculating free energy of membrane partitioning . For example, adding a morpholine group reduces PSA by 15% while maintaining potency .

What strategies mitigate cytotoxicity in non-target tissues while retaining anti-proliferative activity?

Q. Advanced

- Prodrug design : Mask the carboxamide as an ester; hydrolysis in target tissues (e.g., tumor microenvironments) releases the active form .

- Tissue-specific delivery : Conjugate with folate or peptide ligands for receptor-mediated uptake in cancer cells .

How do researchers address batch-to-batch variability in biological assays for this compound?

Basic

Standardize synthesis protocols (e.g., strict temperature control during acylation) and use reference standards (e.g., [18F]-labeled analogs for LC-MS quantification) . Include internal controls in assays, such as staurosporine for kinase inhibition, to normalize inter-experimental variability .

What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.